3-Amino-3-methylthietane 1,1-dioxide
Overview
Description
3-Amino-3-methylthietane 1,1-dioxide is an organic compound with the molecular formula C₄H₉NO₂S. It is a derivative of thietane, a four-membered sulfur-containing heterocycle. This compound is notable for its unique structure, which includes an amino group and a methyl group attached to the thietane ring, along with two oxygen atoms bonded to the sulfur atom, forming a sulfone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-methylthietane 1,1-dioxide typically involves the reaction of enamine with methanesulfonyl chloride in the presence of a base such as triethylamine . This reaction proceeds regioselectively to form the desired thietane derivative. Another method involves the oxidation of 3-amino-3-methylthietane using hydrogen peroxide (H₂O₂) to introduce the sulfone group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-methylthietane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can remove the sulfone group, converting it back to a thietane derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields sulfone derivatives, while reduction with lithium aluminum hydride can produce thietane derivatives without the sulfone group.
Scientific Research Applications
3-Amino-3-methylthietane 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a subject of interest in studies of enzyme interactions and metabolic pathways.
Medicine: Research has explored its potential as a pharmaceutical intermediate and its biological activity, including antidepressant properties
Mechanism of Action
The mechanism by which 3-Amino-3-methylthietane 1,1-dioxide exerts its effects involves interactions with various molecular targets and pathways. For instance, its antidepressant activity is believed to be mediated through the stimulation of serotonergic 5HT1A-receptors and blockade of 5HT2A/2C-receptors and α2-adrenergic receptors . These interactions modulate neurotransmitter levels and signaling pathways, leading to the observed pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-2-propylthietane 1,1-dioxide
- 3-Phenylsulfanylthietane 1,1-dioxide
- 3-Aryloxythietane 1,1-dioxide
Uniqueness
3-Amino-3-methylthietane 1,1-dioxide is unique due to its specific substitution pattern, which includes an amino group and a methyl group on the thietane ring. This structural arrangement imparts distinct chemical and biological properties compared to other thietane derivatives.
Properties
IUPAC Name |
3-methyl-1,1-dioxothietan-3-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S/c1-4(5)2-8(6,7)3-4/h2-3,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKPNGBRDFIFNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CS(=O)(=O)C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401282451 | |
Record name | 3-Thietanamine, 3-methyl-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401282451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943438-02-6 | |
Record name | 3-Thietanamine, 3-methyl-, 1,1-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=943438-02-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Thietanamine, 3-methyl-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401282451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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